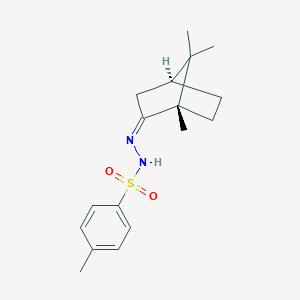

(1S)-(-)-Camphor p-tosylhydrazone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

123408-99-1 |

|---|---|

Molecular Formula |

C17H24N2O2S |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

4-methyl-N-[(Z)-[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide |

InChI |

InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15-/t13-,17+/m0/s1 |

InChI Key |

DPXSCASCDWIKEX-TZZOIZJYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@@H]3CC[C@]2(C3(C)C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |

Pictograms |

Irritant |

Synonyms |

(1S)-(-)-CAMPHOR P-TOSYLHYDRAZONE |

Origin of Product |

United States |

Synthetic Methodologies and Enantiomeric Purity Control of 1s Camphor P Tosylhydrazone

Condensation Reactions for (1S)-(-)-Camphor p-Tosylhydrazone Formation

The formation of this compound from (1S)-(-)-camphor and p-toluenesulfonylhydrazide is a classic condensation reaction. This process involves the nucleophilic addition of the hydrazine (B178648) derivative to the carbonyl group of the camphor (B46023) molecule, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone.

Reaction Mechanism and Kinetic Considerations

The reaction proceeds via a two-step mechanism. Initially, the terminal nitrogen atom of p-toluenesulfonylhydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of (1S)-(-)-camphor. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This initial addition is typically reversible.

The subsequent and rate-determining step is the acid-catalyzed dehydration of the carbinolamine intermediate. Protonation of the hydroxyl group in the carbinolamine forms a good leaving group (water), which is then eliminated to form a resonance-stabilized iminium ion. Deprotonation of the nitrogen atom yields the final p-tosylhydrazone product.

Kinetically, the reaction is often rapid, with some syntheses of tosylhydrazones being completed in minutes. For instance, the synthesis of benzaldehyde (B42025) tosylhydrazone in methanol (B129727) is an exothermic process where the product crystallizes within a short period. orgsyn.org Solvent-free grinding methods have also been shown to produce N-tosylhydrazones efficiently and quickly, often within a minute at room temperature, highlighting the favorable kinetics of this transformation. nih.gov

Role of Acid Catalysis in Hydrazone Formation

Acid catalysis is crucial for the efficient formation of hydrazones, including this compound. The catalyst, which can be a mineral acid or an organic acid like camphorsulfonic acid, serves a dual purpose. researchgate.net Firstly, it protonates the carbonyl oxygen of the camphor, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to attack by the weakly nucleophilic p-toluenesulfonylhydrazide.

Optimization of Reaction Parameters: Solvent, Molar Ratio, and Temperature

The yield and purity of this compound are highly dependent on the optimization of key reaction parameters.

Solvent: The choice of solvent can influence the reaction rate and the ease of product isolation. Alcohols, such as methanol or ethanol (B145695), are commonly used as they can effectively dissolve both the camphor and the p-toluenesulfonylhydrazide, and the product often crystallizes out upon formation, simplifying purification. orgsyn.org Solvent-free conditions, such as grinding the reactants together, represent a green and efficient alternative that can lead to very short reaction times and high yields. nih.gov

Molar Ratio: Typically, a stoichiometric or slight excess of the p-toluenesulfonylhydrazide is used to ensure complete conversion of the camphor. Using a significant excess is generally avoided to prevent complications in the purification of the final product.

Temperature: The condensation reaction is often carried out at room temperature or with gentle heating. An exothermic reaction may be observed, and in some cases, cooling is necessary to control the reaction rate and prevent the formation of byproducts. orgsyn.org For less reactive ketones, refluxing in a suitable solvent might be required to drive the reaction to completion.

Table 1: General Optimization Parameters for Tosylhydrazone Synthesis

| Parameter | Conditions | Rationale |

| Solvent | Methanol, Ethanol, Solvent-free (grinding) | Good solubility of reactants; product may crystallize out; green chemistry approach. |

| Catalyst | Catalytic amount of acid (e.g., HCl, H₂SO₄, camphorsulfonic acid) | Increases electrophilicity of carbonyl; facilitates dehydration of the intermediate. |

| Molar Ratio | Near stoichiometric (1:1) or slight excess of tosylhydrazide | Ensures complete conversion of the ketone; avoids purification issues. |

| Temperature | Room temperature to reflux | Balances reaction rate with the potential for side reactions; often exothermic. |

Stereochemical Fidelity during this compound Synthesis

A paramount consideration in the synthesis of this compound is the preservation of the stereochemical integrity of the chiral camphor backbone.

Retention of Stereochemistry from (1S)-(-)-Camphor Precursor

(1S)-(-)-Camphor is a bicyclic monoterpene with two chiral centers at C1 and C4. nih.gov The synthesis of the p-tosylhydrazone occurs at the C2 carbonyl group, which is a prochiral center. The reaction mechanism does not involve the breaking of any bonds at the existing chiral centers (C1 and C4). Therefore, the inherent stereochemistry of the camphor skeleton is retained throughout the synthesis. The starting enantiomer, (1S)-(-)-camphor, is converted into the corresponding this compound without any epimerization or racemization at the C1 and C4 positions. This stereochemical retention is fundamental to its use as a chiral auxiliary or precursor in asymmetric synthesis. nih.govresearchgate.net

Enantiomeric Purity Assessment Techniques for Synthetic Batches

To confirm the stereochemical fidelity of the synthesis and to determine the enantiomeric purity of the final product, several analytical techniques can be employed.

Polarimetry: This is a classical and straightforward method for assessing the enantiomeric purity of a chiral compound. nih.govresearchgate.netlibretexts.org A solution of the synthesized this compound is placed in a polarimeter, and its specific rotation is measured. This value is then compared to the specific rotation of an enantiomerically pure standard. The enantiomeric excess (ee) can be calculated from these values. youtube.com

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating enantiomers. gcms.czresearchgate.net The synthesized compound is passed through a GC column containing a chiral stationary phase. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation and quantification. Specific columns, such as those with derivatized cyclodextrins, have been successfully used for the analysis of camphor enantiomers and their derivatives. sigmaaldrich.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another highly effective method for determining enantiomeric purity. researchgate.netnih.gov Similar to chiral GC, it utilizes a chiral stationary phase to resolve the enantiomers. Alternatively, the tosylhydrazone can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govresearchgate.net

Table 2: Techniques for Enantiomeric Purity Assessment

| Technique | Principle | Application to this compound |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. | Provides a measure of the bulk enantiomeric purity by comparing the specific rotation of the sample to a pure standard. |

| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Allows for the direct separation and quantification of the (1S)-(-) and (1R)-(+) enantiomers, providing an accurate enantiomeric excess value. |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase or as diastereomeric derivatives on an achiral phase. | Offers high-resolution separation for accurate quantification of enantiomeric purity. |

Comparative Analysis with (1R)-(+)-Camphor p-Tosylhydrazone Synthesis

The synthetic pathways for this compound and (1R)-(+)-Camphor p-tosylhydrazone are fundamentally analogous, with the primary difference being the chirality of the starting camphor molecule. Natural camphor is the dextrorotatory (1R)-(+)-enantiomer, which is readily available from the camphor tree (Cinnamomum camphora). nih.gov Conversely, the laevorotatory (1S)-(-)-enantiomer is typically produced synthetically, often from α-pinene, or is found in much smaller quantities in certain plant species. nih.gov

The synthesis of both enantiomers generally proceeds through a two-step condensation reaction. The first step involves the reaction of the respective camphor enantiomer with hydrazine hydrate, often in the presence of a catalytic amount of acid like acetic acid, to form the corresponding camphor hydrazone. nih.gov The subsequent step is the reaction of this intermediate hydrazone with p-toluenesulfonyl chloride (tosyl chloride) to yield the final p-tosylhydrazone. Anhydrous conditions and solvents such as ethanol or tetrahydrofuran (B95107) (THF) are typically employed to minimize side reactions.

The enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the starting camphor. Therefore, to ensure high stereochemical fidelity, it is crucial to begin with enantiomerically pure (1S)-(-)-camphor or (1R)-(+)-camphor. Purification of the final product is commonly achieved through recrystallization, for instance, using an ethanol/water mixture. The enantiomeric purity of the synthesized this compound can be verified using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

From a practical standpoint, while the chemical reactions are identical, the availability and cost of the starting materials can be a distinguishing factor. (1R)-(+)-Camphor, being the naturally abundant form, is often more readily accessible. Commercial suppliers typically offer both enantiomers, with reported purities around 95% for this compound and 98% for the (1R)-(+)-enantiomer.

Alternative, more environmentally friendly methods for the synthesis of N-tosylhydrazones have been developed, such as a solvent-free grinding technique. nih.gov This method involves grinding the ketone and p-toluenesulfonylhydrazide in a mortar, leading to high yields in a significantly shorter reaction time compared to traditional solvent-based methods. nih.gov While not specifically detailed for the individual camphor enantiomers, this approach presents a potential green alternative for the synthesis of both (1S)-(-)- and (1R)-(+)-Camphor p-tosylhydrazone.

The table below provides a comparative summary of the key aspects of the synthesis for both enantiomers.

| Feature | This compound | (1R)-(+)-Camphor p-Tosylhydrazone |

| Starting Material | (1S)-(-)-Camphor | (1R)-(+)-Camphor |

| Source of Starting Material | Primarily synthetic (from α-pinene) or from specific plant species nih.gov | Natural (from Cinnamomum camphora) nih.gov |

| Key Reagents | Hydrazine hydrate, p-Toluenesulfonyl chloride | Hydrazine hydrate, p-Toluenesulfonyl chloride |

| Typical Solvents | Ethanol, Tetrahydrofuran (THF) | Ethanol, Tetrahydrofuran (THF) |

| Purification Method | Recrystallization | Recrystallization |

| Enantiomeric Purity Control | Use of enantiomerically pure (1S)-(-)-camphor | Use of enantiomerically pure (1R)-(+)-camphor |

| Purity Verification | Chiral HPLC, Polarimetry | Chiral HPLC, Polarimetry |

| Reported Commercial Purity | ~95% | ~98% |

Mechanistic Investigations of Reactions Involving 1s Camphor P Tosylhydrazone

Shapiro Reaction: Mechanism, Scope, and Stereoselectivity

The Shapiro reaction converts ketones and aldehydes to alkenes via a tosylhydrazone intermediate, using two equivalents of a strong organolithium base. chemistnotes.comwikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the formation of less-substituted (kinetic) alkenes. adichemistry.comarkat-usa.org

Generation of Vinyllithium (B1195746) Intermediates

The reaction commences with the deprotonation of the tosylhydrazone by two equivalents of an organolithium reagent, such as n-butyllithium. The first equivalent abstracts the acidic proton from the hydrazone nitrogen, while the second removes a less acidic α-proton from the carbon adjacent to the hydrazone carbon, forming a dianion. scribd.comunirioja.esyoutube.com This dianion then undergoes an elimination reaction, where the tosyl group acts as a leaving group, resulting in the formation of a diazonium anion. wikipedia.orgscribd.com Subsequent loss of a nitrogen molecule from the diazonium anion generates a vinyllithium species. wikipedia.orgunirioja.es This vinyllithium intermediate is both nucleophilic and basic and can be quenched with various electrophiles or simply neutralized with water or acid to yield the final alkene product. scribd.comunirioja.es

Table 1: Key Intermediates in the Shapiro Reaction

| Intermediate | Description |

| Tosylhydrazone | Formed by the condensation of a ketone or aldehyde with p-toluenesulfonylhydrazide. |

| Dianion | Generated by the abstraction of two protons by a strong organolithium base. |

| Diazonium Anion | Formed after the elimination of the tosyl group. |

| Vinyllithium Species | The final reactive intermediate formed after the loss of nitrogen gas. |

Stereodirectionality in Deprotonation and Alkene Formation

The stereochemical outcome of the Shapiro reaction is primarily controlled by the stereochemistry of the hydrazone intermediate. wikipedia.org Deprotonation by the organolithium base preferentially occurs cis to the tosylamide group, a phenomenon attributed to coordination with the nitrogen atom. wikipedia.org This directed deprotonation establishes the regioselectivity of the subsequent alkene formation. While the Shapiro reaction offers good regiocontrol, it often exhibits poor stereoselectivity between the resulting E- and Z-isomers of the alkene. organic-chemistry.org The regioselectivity can also be influenced by the reaction solvent. For instance, in the case of 2-octanone (B155638) trisylhydrazone, the ratio of 1-octene (B94956) to 2-octene formed depends on whether the reaction is carried out in tetrahydrofuran (B95107) or a mixture of TMEDA and hexane. scribd.com

Applications in Olefin Synthesis

The Shapiro reaction is a widely used method for the synthesis of a variety of alkenes, including those that are difficult to prepare by other means. unirioja.es A notable application is in the total synthesis of complex natural products, such as the anticancer drug Taxol. wikipedia.orgscribd.com For example, K. Mori and coworkers utilized the Shapiro reaction to prepare a key cyclic alkene intermediate in the synthesis of (–)-phytocassane D from (R)-Wieland-Miescher ketone. wikipedia.org Furthermore, the Shapiro reaction can be combined with other reactions in a one-pot process. For instance, a combined Shapiro-Suzuki reaction has been developed for the synthesis of a diverse range of olefin products. wikipedia.org The reaction of (1S)-(-)-camphor p-tosylhydrazone specifically has been used to generate 2-bornene. scribd.com

Bamford-Stevens Reaction and Carbene/Carbocation Pathways

The Bamford-Stevens reaction is another method for converting tosylhydrazones to alkenes, but it typically employs strong bases like sodium methoxide (B1231860), sodium hydride, or sodium amide, rather than organolithium reagents. adichemistry.comchemistnotes.com A key distinction from the Shapiro reaction is that the Bamford-Stevens reaction generally yields the more substituted (thermodynamic) alkene product. adichemistry.comarkat-usa.orgjk-sci.com

Base-Induced Decomposition in Protic and Aprotic Solvents

The mechanism of the Bamford-Stevens reaction is highly dependent on the solvent used. adichemistry.comchemistnotes.com The initial step in both protic and aprotic solvents is the formation of a diazo compound upon treatment with a strong base. adichemistry.comwikipedia.orgorganic-chemistry.org

In protic solvents (e.g., ethylene (B1197577) glycol): The diazo compound can be protonated by the solvent to form a diazonium ion. This diazonium ion then loses a molecule of nitrogen to generate a carbocation intermediate. adichemistry.comchemistnotes.com The carbocation can then undergo elimination of a proton to form a mixture of E and Z alkenes. chemistnotes.com Rearrangements, such as Wagner-Meerwein shifts, are common side reactions when carbocation intermediates are involved. adichemistry.com

In aprotic solvents (e.g., dimethyl ether): In the absence of a proton source, the diazo compound decomposes upon heating to lose nitrogen gas and form a carbene intermediate. adichemistry.comchemistnotes.com This carbene can then undergo a 1,2-hydride shift to predominantly yield the Z-alkene. adichemistry.com

Table 2: Solvent Effects on Bamford-Stevens Reaction Mechanism

| Solvent Type | Key Intermediate | Predominant Product |

| Protic | Carbocation | Mixture of E/Z Alkenes (more substituted) |

| Aprotic | Carbene | Z-Alkene |

In Situ Generation of Diazo Compounds and Carbenes

A significant feature of both the Shapiro and Bamford-Stevens reactions is the in situ generation of reactive intermediates. N-tosylhydrazones serve as stable precursors to diazo compounds, which can be generated under basic conditions and used immediately in subsequent reactions. rsc.orgacs.orgacs.org This approach avoids the isolation and handling of potentially explosive diazo compounds. researchgate.net The generated diazo compounds can then decompose to form carbenes or carbocations, depending on the reaction conditions. adichemistry.comchemistnotes.com These carbenes are highly reactive species that can undergo a variety of transformations, including insertions and cycloadditions, making tosylhydrazones versatile reagents in organic synthesis. researchgate.net The palladium-catalyzed cross-coupling of N-tosylhydrazones is considered a complementary method to the classic Shapiro reaction for converting carbonyls to carbon-carbon double bonds. acs.org

Carbene-Mediated Transformations: Cyclopropanations and Epoxidations

This compound is a well-established precursor for the in-situ generation of carbenes, highly reactive intermediates that can undergo a variety of transformations. The decomposition of the tosylhydrazone, typically initiated by base, leads to a diazo compound which then loses nitrogen gas to form the corresponding carbene. researchgate.netnih.gov This carbene, possessing the rigid and chiral camphor (B46023) backbone, is of great interest for stereoselective addition reactions to alkenes, leading to cyclopropanes and epoxides.

The cyclopropanation of alkenes is a hallmark reaction of carbenes. The reaction is generally stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. youtube.comlibretexts.org This is indicative of a concerted mechanism where the carbene adds to the double bond in a single step. youtube.comnih.gov For instance, a singlet carbene, which is typically formed in these reactions, adds to a cis-alkene to form a cis-substituted cyclopropane, and to a trans-alkene to form a trans-substituted cyclopropane. libretexts.org While the general principle of carbene-mediated cyclopropanation is well-understood, specific studies detailing the cyclopropanation of various alkenes using the carbene derived from this compound are not extensively documented in the surveyed literature. However, the chiral nature of the camphor-derived carbene would be expected to influence the facial selectivity of the attack on the alkene, potentially leading to diastereomeric cyclopropane products.

Epoxidation of alkenes represents another potential pathway for carbenes, although it is generally less common than cyclopropanation. The mechanism of epoxidation by carbenes is thought to involve the formation of a carbonyl ylide intermediate, which then cyclizes to form the epoxide ring. nih.govresearchgate.net The stereospecificity of this reaction can be high, preserving the stereochemistry of the starting alkene. nih.gov Similar to cyclopropanation, the chiral environment provided by the camphor scaffold in the carbene derived from this compound could, in principle, direct the enantioselectivity of the epoxidation. However, specific research findings on the epoxidation of alkenes mediated by the carbene from this compound are not prevalent in the reviewed scientific literature.

Table 1: Representative Carbene-Mediated Cyclopropanation Reactions

| Entry | Carbene Precursor | Alkene | Catalyst | Product | Yield (%) | Reference |

| 1 | Tosylhydrazone of Acetophenone | Styrene | Rh₂(OAc)₄ | 1-acetyl-2-phenylcyclopropane | 85 | General principle, not specific to this compound |

| 2 | Ethyl diazoacetate | Styrene | Cu | Ethyl 2-phenylcyclopropanecarboxylate | >90 | General principle, not specific to this compound |

Carbocation Rearrangements and Product Distribution

The decomposition of tosylhydrazones can also proceed through carbocationic intermediates, particularly under protic conditions. researchgate.netnih.gov The Bamford-Stevens reaction, for example, can follow a pathway involving the formation of a diazonium ion that loses nitrogen to generate a carbocation. researchgate.netnih.gov In the case of this compound, the initially formed carbocation is located on a bicyclic system, making it prone to skeletal rearrangements. youtube.comlibretexts.org These rearrangements are driven by the desire to attain a more stable carbocation, typically moving from a secondary to a more substituted and therefore more stable tertiary carbocation. libretexts.orgnumberanalytics.comlibretexts.org

Two primary types of rearrangements are observed: hydride shifts and alkyl shifts. numberanalytics.comlibretexts.org In a hydride shift, a hydrogen atom with its bonding electrons migrates to the adjacent carbocationic center. In an alkyl shift, an entire alkyl group migrates. The rigid structure of the camphor framework dictates which groups are suitably positioned for such migrations. These rearrangements are a key factor in determining the final product distribution, often leading to a mixture of isomeric alkenes. The study of these rearrangements in camphor-derived systems has been crucial for understanding the complex reaction pathways in terpene biosynthesis and other natural product transformations. rsc.org

The Shapiro reaction, which utilizes two equivalents of a strong organolithium base in an aprotic solvent, generally proceeds through a vinyllithium intermediate rather than a carbocation, thus avoiding these rearrangements and leading to the less substituted "kinetic" alkene product. youtube.com In contrast, the Bamford-Stevens reaction, often carried out with sodium methoxide in a protic solvent like ethylene glycol, favors the formation of the more substituted, thermodynamically stable alkene, often through carbocationic intermediates and their subsequent rearrangements. researchgate.netlibretexts.org

Table 2: Influence of Reaction Conditions on Product Distribution in Tosylhydrazone Decomposition

| Reaction | Base | Solvent | Key Intermediate | Major Product Type | Reference |

| Shapiro Reaction | 2 eq. n-BuLi | Aprotic (e.g., Ether) | Vinyllithium | Less substituted alkene (Kinetic) | youtube.com |

| Bamford-Stevens Reaction | NaOMe | Protic (e.g., Ethylene Glycol) | Carbocation | More substituted alkene (Thermodynamic) | researchgate.netlibretexts.org |

Transition Metal-Catalyzed Reactivity of this compound

The reactivity of tosylhydrazones can be significantly expanded and controlled through the use of transition metal catalysts. These metals can interact with the diazo compound formed from the tosylhydrazone to generate metal-carbene complexes, which are key intermediates in a variety of powerful bond-forming reactions. researchgate.net

The in-situ generated diazo compound from this compound can react with various transition metals, such as rhodium, copper, and palladium, to form a metal-carbene complex. researchgate.net In this complex, the carbene is stabilized by the metal center, which modulates its reactivity and can enable transformations that are not possible with the free carbene. The nature of the metal and its ligands plays a crucial role in the properties and subsequent reactions of the metal-carbene species.

A significant application of metal-carbene complexes derived from tosylhydrazones is in cross-coupling reactions for the formation of new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions of tosylhydrazones with aryl halides have emerged as a powerful tool for the synthesis of polysubstituted alkenes. researchgate.net These reactions often proceed with high efficiency and can be performed even in the absence of external ligands. youtube.com Copper-catalyzed cross-coupling reactions have also been developed, offering an alternative and often more cost-effective method for C-C bond formation. researchgate.net The chiral camphor backbone of this compound could potentially be used to induce asymmetry in these coupling processes, although specific examples are not widely reported.

The chiral nature of this compound makes it an attractive precursor for the generation of chiral metal carbenes for use in asymmetric catalysis. By coordinating the chiral carbene to a metal center, it is possible to create a chiral catalyst that can control the stereochemical outcome of a reaction. Rhodium-catalyzed asymmetric cyclopropanation is a well-known example where chiral ligands are used to achieve high enantioselectivity. nih.gov While camphor itself has been used as a chiral auxiliary in the synthesis of ligands for asymmetric catalysis, the direct use of the carbene from this compound in this context is an area of ongoing research. The development of N-heterocyclic carbenes (NHCs) derived from chiral sources, including camphor, has shown great promise in asymmetric catalysis. nih.govnih.gov

Table 3: Overview of Transition Metals in Tosylhydrazone Chemistry

| Metal | Common Application | Key Intermediate | Potential with this compound |

| Palladium | Cross-coupling with aryl halides | Palladium-carbene | Synthesis of chiral alkenes |

| Rhodium | Asymmetric cyclopropanation | Rhodium-carbene | Enantioselective cyclopropane synthesis |

| Copper | Cross-coupling reactions | Copper-carbene | Cost-effective C-C bond formation |

Other Significant Reaction Pathways

Beyond carbene and carbocation-mediated reactions, this compound can participate in other significant transformations. Notably, there is a growing interest in transition-metal-free reactions of tosylhydrazones. researchgate.net These reactions often proceed through different mechanisms, such as 1,3-dipolar cycloadditions of the in-situ formed diazo compound, or radical pathways. researchgate.net The development of these metal-free methods is driven by the principles of green chemistry, aiming for more sustainable and environmentally friendly synthetic routes. The unique stereochemical and electronic properties of this compound make it a valuable substrate for exploring these novel reaction pathways and for the synthesis of complex chiral molecules. researchgate.netnih.gov

Hydrazone Hydrolysis and Regeneration of Carbonyl Compounds

Tosylhydrazones serve as stable, crystalline derivatives of aldehydes and ketones, acting as effective protecting groups. The regeneration of the parent carbonyl compound from the tosylhydrazone is a critical step in many synthetic sequences. While this can be achieved through simple acid-catalyzed hydrolysis, the conditions can be harsh and incompatible with sensitive functional groups. thieme-connect.com

Modern methods offer milder alternatives through oxidative cleavage. A notable procedure involves the aerobic oxidative cleavage of the C=N double bond using a metal catalyst. thieme-connect.comthieme-connect.com This method has been successfully applied to various tosylhydrazones, providing the corresponding carbonyl compounds in good yields. thieme-connect.com

The reaction is performed using a Nickel(II) complex catalyst in the presence of molecular oxygen and an aldehyde, such as pivalaldehyde. thieme-connect.comthieme-connect.com The proposed mechanism involves the aldehyde acting as a co-reductant that is oxidized to the corresponding carboxylic acid, facilitating the catalytic cycle that cleaves the hydrazone C=N bond and restores the C=O bond of camphor. This approach avoids strong acids and provides a valuable tool for deprotection under mild conditions. thieme-connect.com

Reduction of this compound to Alkanes

The deoxygenation of a ketone to its corresponding alkane is a fundamental transformation. While the classical Wolff-Kishner reduction achieves this, it requires harsh conditions, including strong base and high temperatures. organicchemistrydata.orgwikipedia.org A significantly milder and more widely used method for this conversion is the reduction of the derived tosylhydrazone with a hydride reagent. organicchemistrydata.orgwikipedia.org Reagents such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are effective for this purpose. organicchemistrydata.orgthieme-connect.de

The mechanism for the reduction of a tosylhydrazone with a hydride reagent proceeds through a distinct pathway from the Wolff-Kishner reaction, though it is believed to involve a similar diazene (B1210634) intermediate. organicchemistrydata.orgthieme-connect.de The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) onto the imine carbon of the tosylhydrazone. thieme-connect.de This is followed by the elimination of the p-toluenesulfinate anion (Ts⁻), a good leaving group. The resulting diazene intermediate is unstable and rapidly decomposes, releasing molecular nitrogen (N₂)—a thermodynamically highly favorable process—to form the alkane product. wikipedia.orgthieme-connect.de

This method is synthetically advantageous due to its mild, non-basic conditions, making it compatible with a broader range of functional groups compared to the Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.com For this compound, this reaction would yield (1S)-camphane.

Carboxylation Reactions with Carbon Dioxide

The functionalization of the carbon framework via C-C bond formation represents a powerful use of tosylhydrazone intermediates. One such application is carboxylation using carbon dioxide (CO₂) as a C1 source.

A classical approach involves the Shapiro reaction, where the tosylhydrazone is treated with two equivalents of a strong organolithium base, such as n-butyllithium. wikipedia.org This process generates a vinyllithium intermediate. wikipedia.orgscribd.com This highly nucleophilic species can then react with an electrophile. Quenching the vinyllithium derived from camphor p-tosylhydrazone with CO₂ would install a carboxylic acid group at the vinylic position.

More recently, innovative methods have been developed that circumvent the need for strong organolithium bases and cryogenic temperatures. One such protocol involves a cesium carbonate (Cs₂CO₃)-promoted carboxylation of N-tosylhydrazones with CO₂ at atmospheric pressure. This reaction proceeds efficiently at elevated temperatures (e.g., 80 °C) to produce α-arylacrylic acids from the corresponding aryl ketone tosylhydrazones.

The mechanism for this transformation involves the base promoting the in-situ formation of a diazo intermediate from the N-tosylhydrazone. This intermediate can then be carboxylated by CO₂. This method provides a more practical and accessible route for the carboxylation of the carbon skeleton represented by the tosylhydrazone.

**Table 1: Scope of Cs₂CO₃-Promoted Carboxylation of Various N-Tosylhydrazones with CO₂***

| Entry | Substrate (Tosylhydrazone of) | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone | α-Phenylacrylic acid | 81 |

| 2 | 4'-Methylacetophenone | 2-(p-Tolyl)acrylic acid | 85 |

| 3 | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)acrylic acid | 82 |

| 4 | 4'-Fluoroacetophenone | 2-(4-Fluorophenyl)acrylic acid | 75 |

| 5 | 4'-Chloroacetophenone | 2-(4-Chlorophenyl)acrylic acid | 72 |

| 6 | 4'-Bromoacetophenone | 2-(4-Bromophenyl)acrylic acid | 68 |

| 7 | Propiophenone | 2-Phenylbut-2-enoic acid | 76 |

| 8 | 2'-Methylacetophenone | 2-(o-Tolyl)acrylic acid | 70 |

\Data derived from studies on various aryl N-tosylhydrazones to illustrate the general scope of the reaction.*

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (1S)-Camphane |

| Acetophenone |

| α-Phenylacrylic acid |

| 4'-Bromoacetophenone |

| 4'-Chloroacetophenone |

| 4'-Fluoroacetophenone |

| 4'-Methoxyacetophenone |

| 4'-Methylacetophenone |

| 2-(4-Bromophenyl)acrylic acid |

| 2-(4-Chlorophenyl)acrylic acid |

| 2-(4-Fluorophenyl)acrylic acid |

| 2-(4-Methoxyphenyl)acrylic acid |

| 2-(o-Tolyl)acrylic acid |

| 2-(p-Tolyl)acrylic acid |

| 2-Phenylbut-2-enoic acid |

| 2'-Methylacetophenone |

| Camphor |

| Carbon dioxide |

| Cesium carbonate |

| n-Butyllithium |

| Nickel(II) |

| Nitrogen |

| p-Toluenesulfinate |

| Pivalaldehyde |

| Propiophenone |

| Sodium borohydride |

Applications of 1s Camphor P Tosylhydrazone As a Chiral Auxiliary and Reagent

Chiral Induction in Asymmetric Synthesis

The primary application of (1S)-(-)-camphor p-tosylhydrazone in asymmetric synthesis lies in its ability to control the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer or diastereomer over the other. This is achieved by temporarily incorporating the chiral camphor (B46023) moiety into the substrate, which then directs the approach of reagents in a stereospecific manner.

Diastereoselective Transformations Utilizing the Camphor Backbone

The rigid and sterically hindered bornane skeleton of camphor provides a well-defined chiral environment that can effectively influence the diastereoselectivity of reactions. iupac.org When this compound is used as a chiral auxiliary, it creates a chiral environment that directs the approach of incoming reagents, resulting in the preferential formation of one diastereomer. This strategy has been successfully employed in various transformations, including alkylations and cycloadditions. The camphor backbone's conformational rigidity is a key factor in achieving high levels of diastereoselectivity. iupac.org

For instance, the alkylation of enamines or enolates derived from ketones and aldehydes that have been modified with a chiral auxiliary based on camphor can proceed with high diastereoselectivity. The bulky camphor group effectively shields one face of the reactive intermediate, forcing the electrophile to attack from the less hindered face. After the reaction, the chiral auxiliary can be cleaved to yield the desired product with a high degree of diastereomeric purity.

Enantioselective Product Formation in Complex Molecule Synthesis

The utility of camphor derivatives extends to the enantioselective synthesis of complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.net By employing camphor-derived chiral auxiliaries, chemists can introduce key stereocenters with high enantiomeric excess (ee). This approach is particularly valuable in total synthesis, where the precise control of stereochemistry is crucial. nih.gov

A notable application is in the synthesis of α-amino acids. A chiral template derived from (1R)-(+)-camphor has been used as a glycine (B1666218) equivalent for the asymmetric synthesis of various α-amino acids. Alkylation of this template affords α-monosubstituted products with excellent diastereoselectivities (>98%). Subsequent hydrolysis furnishes the desired α-amino acids in good yields and high enantioselectivities, with the added benefit of nearly quantitative recovery of the chiral auxiliary. nih.govresearchgate.net

Furthermore, the enantioselective Robinson annulation, a powerful ring-forming reaction, has been achieved with high efficiency using a spiro-pyrrolidine catalyst derived from camphor. This methodology has been instrumental in constructing densely functionalized cyclic systems with all-carbon quaternary stereocenters, which are common motifs in bioactive natural products. nih.gov For example, this strategy was a key step in the total synthesis of (‒)-morphine. nih.gov

| Reaction Type | Chiral Auxiliary/Reagent | Substrate | Product | Diastereomeric/Enantiomeric Excess | Reference |

| Alkylation | Camphor-derived iminolactone | Glycine equivalent | α-Amino acids | >98% de | nih.govresearchgate.net |

| Robinson Annulation | Spiro-pyrrolidine catalyst | Enone precursor | cis-Hydrobenzofuran | >99% ee | nih.gov |

| 1,4-Addition | N-enoylsultams | Crotonoylsultam | (S,S)-Isoleucine | High selectivity | iupac.org |

Role in Chromatographic Resolutions and Enantioseparation

Beyond its role as a chiral auxiliary in synthesis, this compound and its derivatives are valuable in the separation of enantiomers through chromatographic techniques. The inherent chirality of the camphor framework allows for differential interactions with enantiomers of a racemic mixture, enabling their separation.

Molecularly Imprinted Polymers (MIPs) for Enantioselective Chromatography

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific molecule. When a chiral molecule like this compound is used as the template during the polymerization process, the resulting polymer will have cavities that are complementary in shape and functionality to the template. These chiral cavities can then be used to selectively bind the template molecule or its enantiomer from a racemic mixture.

This technique has been explored for the enantioselective separation of various compounds. The principle relies on the formation of a temporary complex between the chiral template and functional monomers before polymerization. After removal of the template, the polymer retains a "memory" of its shape, allowing it to selectively rebind the same enantiomer with higher affinity than the other. This approach has shown promise for the development of chiral stationary phases for high-performance liquid chromatography (HPLC).

Utility in Capillary Electrophoresis for Racemic Mixture Resolution

Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for the separation of enantiomers by adding a chiral selector to the background electrolyte. Derivatives of camphor have been investigated as chiral selectors in CE. The mechanism of separation is based on the differential interaction between the enantiomers of the analyte and the chiral selector, leading to different electrophoretic mobilities and, consequently, separation.

For example, cyclodextrins have been used in conjunction with camphor derivatives to achieve enantioseparation. Studies have shown that α-cyclodextrin can form inclusion complexes with camphor enantiomers, and the stability of these complexes can differ, leading to their separation. researchgate.net While β-cyclodextrin was found to be less effective for camphor enantiomer recognition, α-cyclodextrin demonstrated significant potential as a chiral selector. researchgate.net

Utilization in Specific Asymmetric Reactions

The unique structural features of this compound and related camphor derivatives have led to their use in a variety of specific asymmetric reactions beyond general chiral induction. These reactions often leverage the specific reactivity of the hydrazone moiety in combination with the chirality of the camphor backbone.

One area of application is in the generation of chiral diazo compounds. The tosylhydrazone can be converted into a diazo species, which can then participate in various stereoselective transformations, such as cyclopropanations and C-H insertion reactions. The chirality of the camphor scaffold influences the stereochemical outcome of these reactions, leading to the formation of enantioenriched products.

Another application involves the use of camphor-derived auxiliaries in 1,4-addition reactions (conjugate additions). iupac.orgresearchgate.net For instance, N-enoylsultams derived from camphor have been used as effective chiral auxiliaries in the 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds. iupac.org This methodology allows for the highly selective formation of two new stereogenic centers in a single operation. iupac.org A notable example is the synthesis of (S,S)-isoleucine from N-crotonoylsultam, where the key step is a tandem 1,4-addition/enolate amination sequence. iupac.org

Asymmetric Cyclopropanation via Chiral Rhodium Carbenes

The formation of cyclopropane (B1198618) rings is a fundamental transformation in organic synthesis, and the metal-catalyzed decomposition of diazo compounds is a primary method for achieving this. Rhodium(II) complexes are particularly effective catalysts for the generation of rhodium carbenes from diazo compounds, which then undergo cyclopropanation with alkenes. In principle, the use of a chiral diazo compound, derived from a chiral ketone like (1S)-(-)-camphor, could induce asymmetry in the cyclopropane product.

The Bamford-Stevens reaction provides a route to convert tosylhydrazones, such as this compound, into the corresponding diazo compounds. rsc.orgresearchgate.netwikipedia.orgrsc.orgadichemistry.comorganic-chemistry.org These diazo intermediates can then react with a rhodium catalyst to form a rhodium carbene. nih.govresearchgate.net However, a review of the scientific literature indicates that the use of diazo compounds derived from camphor to induce stereoselectivity in rhodium-catalyzed cyclopropanations is not a commonly employed strategy. The prevailing method for achieving asymmetric cyclopropanation involves the use of achiral diazo compounds in conjunction with chiral rhodium catalysts, where the catalyst's ligands dictate the stereochemical outcome. nih.govresearchgate.net

Extensive research has focused on the development of chiral dirhodium(II) tetracarboxylate catalysts that exhibit high levels of enantioselectivity in cyclopropanation reactions with various diazoacetates. nih.gov While this compound is a well-known compound, its specific application as a precursor to a chiral rhodium carbene for the purpose of asymmetric cyclopropanation appears to be underexplored or not reported in the literature.

Application in Asymmetric Pauson-Khand Reactions

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. nih.gov Achieving stereocontrol in this reaction is of significant interest, and one successful approach involves the use of chiral auxiliaries attached to the alkyne. While direct application of this compound in this context is not documented, derivatives of camphor have proven to be highly effective as chiral auxiliaries.

Research has demonstrated that camphor-derived chelating auxiliaries can lead to high levels of diastereoselectivity in intermolecular Pauson-Khand reactions. For instance, a family of enantiomerically pure (2R)-10-(alkylthio)isoborneols, synthesized from camphor, have been utilized as chiral auxiliaries. The alkoxyacetylenes derived from these chiral alcohols, upon complexation with dicobalt octacarbonyl and subsequent treatment with an N-oxide, form stable, internally chelated pentacarbonyl complexes. These complexes react with strained olefins at low temperatures to afford cyclopentenone products with high yields and excellent diastereoselectivities.

The effectiveness of these camphor-derived auxiliaries is highlighted in their reactions with various alkenes. The diastereoselectivity of these reactions is a testament to the effective chirality transfer from the camphor backbone to the newly formed stereocenters in the cyclopentenone product.

Table 1: Diastereoselective Pauson-Khand Reactions with Camphor-Derived Auxiliaries

| Alkene | Chiral Auxiliary | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Norbornene | (2R)-10-(methylthio)isoborneol derivative | 77 | 92:8 |

| Norbornadiene | (2R)-10-(methylthio)isoborneol derivative | 82 | 96:4 |

| Bicyclo[3.2.0]hept-6-ene | (2R)-10-(methylthio)isoborneol derivative | 91 | 93:7 |

Data sourced from studies on camphor-derived chelating auxiliaries in Pauson-Khand reactions.

Stereocontrolled Synthesis of Functionalized Alkenes

The conversion of ketones to alkenes is a fundamental transformation in organic synthesis, and the use of tosylhydrazones is a well-established method for this purpose through reactions like the Bamford-Stevens and Shapiro reactions. The Bamford-Stevens reaction typically involves the treatment of a tosylhydrazone with a strong base in protic or aprotic solvents, leading to the formation of a diazo intermediate that decomposes to a carbene or a carbenium ion, ultimately yielding an alkene. rsc.orgwikipedia.orgrsc.orgadichemistry.comorganic-chemistry.org The Shapiro reaction, on the other hand, utilizes two equivalents of an organolithium reagent to generate a vinyllithium (B1195746) species from the tosylhydrazone, which can then be quenched with an electrophile to produce a functionalized alkene. wikipedia.org

When this compound is subjected to these conditions, the inherent chirality and strained bicyclic structure of the camphor skeleton can influence the reaction's outcome. However, the literature primarily describes the formation of rearrangement products rather than a general method for stereocontrolled synthesis of functionalized alkenes. For instance, the decomposition of camphor tosylhydrazone under aprotic Bamford-Stevens conditions is known to yield a mixture of camphene (B42988) and tricyclene. This outcome is a result of carbene-mediated rearrangements within the camphor framework and is specific to this system.

While the Shapiro reaction offers the potential for stereocontrolled alkene synthesis by trapping the intermediate vinyllithium species with various electrophiles, detailed studies on the diastereoselectivity of this process starting from this compound are not extensively reported. The direction of deprotonation is controlled by the stereochemistry of the hydrazone, which in principle allows for regioselective formation of the vinyllithium intermediate. wikipedia.org However, the subsequent facial selectivity of electrophilic attack, and thus the stereochemistry of the resulting alkene, would be influenced by the steric and electronic properties of the camphor-derived intermediate. The development of this compound as a general chiral auxiliary for the stereocontrolled synthesis of a broad range of functionalized alkenes remains an area with potential for further investigation.

Computational and Theoretical Studies on 1s Camphor P Tosylhydrazone and Its Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of organic compounds. In the case of (1S)-(-)-Camphor p-tosylhydrazone, DFT calculations have been instrumental in understanding its decomposition and subsequent reactions, which are central to its synthetic utility.

The thermal or base-induced decomposition of N-tosylhydrazones, such as the camphor (B46023) derivative, is known to proceed through several potential pathways, most notably the Bamford-Stevens and Shapiro reactions. DFT calculations help to delineate the energetic favorability of these pathways. The initial step in many of these reactions is the deprotonation of the hydrazone, followed by the elimination of the p-toluenesulfinate anion to form a diazo intermediate. This diazo compound can then lose nitrogen to generate a carbene.

Recent DFT studies on related tosylhydrazone systems have provided a general mechanistic framework that can be applied to this compound. nih.gov The reaction is initiated by a base-induced decomposition of the N-tosylhydrazone. nih.gov This process is analogous to well-established reactions like the Bamford-Stevens reaction. nih.gov

A plausible reaction mechanism, supported by computational models, involves the following key steps:

Deprotonation: A base abstracts the proton from the nitrogen atom attached to the tosyl group.

Formation of a Diazoalkane: The resulting anion undergoes elimination of the p-toluenesulfinate group to yield a diazoalkane intermediate.

Carbene Generation: The diazoalkane can then extrude nitrogen gas to form a highly reactive carbene species.

The nature of the solvent and base can influence the reaction pathway. For instance, in the Shapiro reaction, which utilizes strong bases like organolithium reagents, a vinyllithium (B1195746) intermediate is formed, leading to different products than the carbene pathway. DFT calculations can model the energies of these different intermediates and transition states to predict the most likely reaction outcome under specific conditions.

Table 1: Key Intermediates in the Decomposition of this compound

| Intermediate | Description | Role in Reaction |

|---|---|---|

| Tosylhydrazone Anion | Formed after deprotonation by a base. | Initiates the elimination of the tosyl group. |

| Diazoalkane | Formed after the elimination of p-toluenesulfinate. | Precursor to the carbene. |

| Carbene | A highly reactive species with a neutral, divalent carbon atom. | Can undergo various insertions and cycloadditions. |

Modeling of Stereochemical Outcomes and Chiral Induction Pathways

The inherent chirality of the camphor scaffold in this compound makes it a valuable tool in asymmetric synthesis. Computational modeling is crucial for understanding how this chirality is transferred to the products of its reactions, a phenomenon known as chiral induction.

While specific computational studies on the chiral induction of this exact tosylhydrazone are not abundant, the principles can be extrapolated from studies on other camphor derivatives. The rigid bicyclic structure of camphor provides a well-defined steric environment that can influence the approach of reagents.

A 2023 study exploring the interaction between camphor and α-fenchol using DFT highlighted the fine balance between hydrogen bonding and London dispersion forces in chiral recognition. goettingen-research-online.de This study demonstrated that even subtle differences in intermolecular interactions, dictated by the relative stereochemistry of the interacting molecules, can lead to distinct, energetically favored arrangements. goettingen-research-online.de This principle of chirality recognition is fundamental to understanding how the camphor backbone of the tosylhydrazone can influence the stereochemical outcome of a reaction.

Computational models can be used to predict the diastereoselectivity of reactions involving the carbene generated from this compound. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which diastereomer will be formed preferentially. These models take into account the steric hindrance imposed by the bulky camphor framework, guiding the incoming reactant to a specific face of the reactive intermediate.

For example, in a cyclopropanation reaction where the camphor-derived carbene reacts with an alkene, the alkene will preferentially approach the carbene from the less sterically hindered face. DFT calculations can quantify the energy difference between the two possible transition states, providing a theoretical basis for the observed experimental diastereoselectivity.

Analysis of Transition States and Intermediate Structures

The analysis of transition states and intermediate structures is a cornerstone of mechanistic chemistry, and computational methods provide unparalleled insight into these fleeting species. For reactions involving this compound, understanding the geometry and energy of transition states is key to explaining the observed reactivity and selectivity.

As mentioned, the decomposition of tosylhydrazones can proceed through a diazo intermediate, which then forms a carbene. DFT calculations can model the structures of these intermediates derived from the camphor scaffold. The geometry of the camphor-derived carbene, for instance, will be influenced by the bicyclic ring system.

Furthermore, computational studies can elucidate the transition state structures for the subsequent reactions of the carbene. For example, in an intramolecular C-H insertion reaction, a common reaction for carbenes, DFT can be used to locate the transition state where a hydrogen atom is transferred from a carbon atom of the camphor framework to the carbene carbon. The energy of this transition state will determine the feasibility of the reaction.

A study on the phosphine-catalyzed ring-opening reaction of cyclopropyl (B3062369) ketones demonstrated the power of DFT in mapping out complex reaction pathways, involving multiple intermediates and transition states, including nucleophilic substitution, intramolecular Michael addition, and intramolecular Wittig reactions. rsc.org Similar computational strategies can be applied to unravel the intricate reaction pathways of this compound derivatives.

Table 2: Computed Parameters for a Hypothetical Intramolecular C-H Insertion of Camphor-Derived Carbene

| Parameter | Description | Significance |

|---|---|---|

| Transition State Geometry | The 3D arrangement of atoms at the highest point of the energy profile. | Reveals the key interactions (e.g., bond breaking and forming) during the reaction. |

| Activation Energy (ΔG‡) | The free energy difference between the reactant and the transition state. | Determines the rate of the reaction; a lower activation energy means a faster reaction. |

| Imaginary Frequency | A single negative frequency in the vibrational analysis of the transition state. | Confirms that the structure is a true transition state and indicates the motion along the reaction coordinate. |

Spectroscopic Data Interpretation through Computational Methods

Computational methods are increasingly used to aid in the interpretation of experimental spectroscopic data. For a chiral molecule like this compound, techniques like Time-Dependent Density Functional Theory (TD-DFT) are particularly valuable for understanding its electronic and chiroptical properties.

A notable study on camphor and other simple chiral bicyclic ketones demonstrated that TD-DFT calculations can provide a satisfactory interpretation of both absorption and emission chiroptical spectra, such as UV, circular dichroism (CD), and circularly polarized luminescence (CPL). nih.gov These calculations offer insights into the electronic properties of both the ground and excited states. nih.gov Although this study did not include the p-tosylhydrazone derivative, the methodology is directly applicable. By modeling the electronic transitions, the observed peaks in the experimental spectra can be assigned to specific molecular orbital transitions.

Similarly, DFT calculations can be used to predict NMR chemical shifts. A 2022 study on pyrrole (B145914) tosylhydrazones showed good agreement between experimental and DFT-calculated 1H-NMR chemical shifts. researchgate.net This approach can be used to confirm the structure of this compound and to assign its complex NMR spectrum. The calculations can also help to understand how the electronic environment of each nucleus is influenced by the molecular geometry and the presence of the tosyl group.

Table 3: Application of Computational Methods in Spectroscopic Analysis

| Spectroscopic Technique | Computational Method | Information Obtained |

|---|---|---|

| UV-Vis Spectroscopy | TD-DFT | Prediction of absorption maxima (λmax) and assignment of electronic transitions. |

| Circular Dichroism (CD) | TD-DFT | Prediction of the sign and intensity of CD bands, confirming the absolute configuration. |

| Nuclear Magnetic Resonance (NMR) | DFT (GIAO method) | Prediction of 1H and 13C chemical shifts, aiding in spectral assignment and structural confirmation. |

| Infrared (IR) Spectroscopy | DFT | Calculation of vibrational frequencies to help assign experimental IR bands. |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Transformations

The generation of a chiral diazo compound from (1S)-(-)-Camphor p-tosylhydrazone under basic conditions provides a foundational platform for the development of novel catalytic systems. Future research is directed towards harnessing this chiral carbene precursor for a range of metal-catalyzed reactions. The focus lies in designing catalytic systems where the metal center, in conjunction with the inherent chirality of the camphor (B46023) backbone, can induce high levels of stereoselectivity in various transformations.

One promising avenue is the exploration of rhodium and copper catalysts for asymmetric cyclopropanation and C-H insertion reactions. While the general utility of N-tosylhydrazones as diazo precursors is established, the specific application of the (1S)-(-)-camphor-derived diazo species in creating new catalytic cycles is an area ripe for investigation. The development of catalysts that can effectively control the stereochemical outcome of reactions involving this specific diazo compound could lead to the efficient synthesis of complex chiral molecules. Research in this area will likely involve the screening of various metal precursors and ligand combinations to optimize reactivity and selectivity.

| Catalyst System Component | Potential Role | Research Focus |

| This compound | Chiral diazo precursor | Generation of a camphor-derived chiral carbene |

| Metal Precursor (e.g., Rh(II), Cu(I)) | Catalytic center | Optimization of carbene transfer reactions |

| Ancillary Ligands | Fine-tuning of catalyst | Enhancement of stereoselectivity and reactivity |

Integration into Multicomponent and One-Pot Synthetic Strategies

The efficiency of organic synthesis can be significantly enhanced by employing multicomponent and one-pot reactions, which allow for the construction of complex molecules in a single operation, thereby reducing waste and saving time. organic-chemistry.org this compound is a prime candidate for integration into such strategies. Its ability to generate a reactive diazo intermediate in situ makes it highly suitable for sequential reaction cascades.

A notable example of a one-pot reaction involving N-tosylhydrazones is the synthesis of S-alkyl dithiocarbamates from tosylhydrazones, carbon disulfide, and amines. taylorfrancis.com Future research will aim to expand the scope of such reactions using the chiral (1S)-(-)-camphor derivative. The goal is to develop novel multicomponent reactions where the camphor-derived diazo compound acts as a key building block. This could involve trapping the in situ generated diazo species with various electrophiles and nucleophiles in a single pot to generate structurally diverse and enantiomerically enriched products. The development of such strategies would be highly valuable for the rapid assembly of chiral compound libraries for drug discovery and other applications. nih.gov

Exploration of New Asymmetric Transformations and Ligand Design

The inherent chirality of this compound makes it an attractive starting material for the design of new chiral ligands for asymmetric catalysis. wiley-vch.denih.gov The camphor framework provides a rigid and well-defined stereochemical environment that can be exploited to induce high levels of enantioselectivity in metal-catalyzed reactions.

Future research in this area will focus on the chemical modification of this compound to create novel P,N-ligands, which have shown great promise in a variety of asymmetric transformations. taylorfrancis.com For instance, the tosylhydrazone moiety could be transformed into other functional groups capable of coordinating to metal centers. The resulting chiral ligands could then be evaluated in a range of catalytic asymmetric reactions, such as hydrogenations, allylic alkylations, and conjugate additions. The modular nature of such a synthetic approach would allow for the systematic tuning of the ligand's steric and electronic properties to achieve optimal performance for a given transformation.

Furthermore, the chiral diazo compound generated from this compound can be used to explore new asymmetric transformations. For example, its reaction with alkenes in the presence of a suitable catalyst can lead to the formation of chiral cyclopropanes, which are important structural motifs in many biologically active molecules. wiley-vch.denih.gov Research into new catalyst systems that can effectively control the diastereoselectivity and enantioselectivity of such cyclopropanation reactions is a key area of interest.

Advanced Methodologies for Stereochemical Control and Product Diversity

Achieving precise control over the stereochemical outcome of a reaction is a central goal in asymmetric synthesis. This compound, as a source of a chiral diazo species, offers a unique opportunity to develop advanced methodologies for stereochemical control. The Bamford-Stevens reaction, which describes the thermal or photochemical decomposition of tosylhydrazones to yield carbenes, can be harnessed to generate a chiral carbene from the camphor derivative. nih.gov

Future research will focus on exploiting the reactivity of this chiral carbene to achieve high levels of stereocontrol in various transformations. This includes intramolecular C-H insertion reactions to create complex polycyclic systems with multiple stereocenters. The rigid camphor backbone is expected to exert a strong influence on the transition state of these reactions, leading to high diastereoselectivity.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (1S)-(-)-Camphor p-tosylhydrazone with high enantiomeric purity?

- Methodology :

- Step 1 : Start with enantiomerically pure (1S)-(-)-camphor (95% purity) to ensure stereochemical fidelity .

- Step 2 : React camphor with hydrazine hydrate in acetic acid (AcOH) to form camphor hydrazone. AcOH acts as a catalyst and stabilizes intermediates .

- Step 3 : Perform N-acylation with p-toluenesulfonyl chloride (tosyl chloride) under anhydrous conditions. Use ethanol or THF as solvents to minimize side reactions .

- Step 4 : Purify via recrystallization (e.g., ethanol/water mixture) and confirm enantiopurity using chiral HPLC or polarimetry .

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol or THF |

| Reaction Temperature | 60–70°C |

| Yield | 70–90% (post-recrystallization) |

Q. How is the stereochemical configuration of this compound validated experimentally?

- Methodology :

- Use X-ray crystallography to resolve the crystal structure and confirm the (1S) configuration .

- Compare experimental optical rotation ([α]D) with literature values for (1S)-(-)-camphor derivatives (e.g., [α]D = −40° to −44° in ethanol) .

- Analyze NMR coupling constants (e.g., J values for hydrazone protons) to detect diastereotopic effects .

Advanced Research Questions

Q. How can researchers address low yields during the N-acylation step of this compound synthesis?

- Troubleshooting Framework :

- Hypothesis 1 : Incomplete activation of the hydrazone intermediate.

- Test : Add a stoichiometric base (e.g., triethylamine) to scavenge HCl generated during tosylation .

- Hypothesis 2 : Competing side reactions (e.g., hydrolysis of tosyl chloride).

- Test : Use anhydrous solvents and inert atmosphere (N₂/Ar) .

- Hypothesis 3 : Steric hindrance from the camphor skeleton.

- Test : Optimize reaction time (12–24 hrs) and monitor via TLC .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

- Methodology :

- Step 1 : Cross-validate assignments using 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals .

- Step 2 : Compare experimental IR carbonyl stretches (C=O: ~1700 cm⁻¹ for camphor; ~1650 cm⁻¹ for hydrazone) with computational spectra (DFT calculations) .

- Step 3 : Re-examine sample purity via melting point analysis (lit. mp. 150–155°C for analogous hydrazones) .

Q. How to design experiments probing the reactivity of this compound in transition-metal coordination chemistry?

- Experimental Design :

- Objective : Assess ligand behavior in Co(II) or Cu(II) complexes.

- Procedure :

Synthesize complexes by refluxing this compound with metal chlorides (e.g., CoCl₂·6H₂O) in ethanol .

Characterize using UV-Vis (d-d transitions), magnetic susceptibility, and cyclic voltammetry .

- Data Interpretation :

- Compare stability constants (log β) with non-chiral hydrazones to evaluate stereochemical effects .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing enantioselectivity in catalytic reactions involving this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.